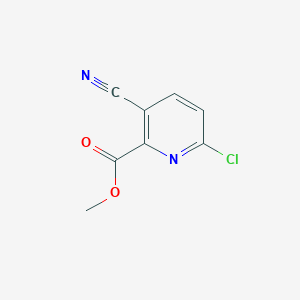
Methyl 6-chloro-3-cyanopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-3-cyanopicolinate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-cyanopicolinate typically involves the chlorination of methyl 3-cyanopicolinate. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-3-cyanopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted picolinates.
Reduction: Formation of 6-chloro-3-aminopicolinate.
Oxidation: Formation of 6-chloro-3-cyanopicolinic acid.
Scientific Research Applications
Methyl 6-chloro-3-cyanopicolinate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-cyanopicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and chlorine groups enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 6-chloronicotinate
- 6-chloropicolinic acid
Comparison: Methyl 6-chloro-3-cyanopicolinate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl 6-chloropyridine-3-carboxylate lacks the cyano group, which may result in different reactivity and applications. Similarly, 6-chloropicolinic acid, with a carboxylic acid group instead of a methyl ester, exhibits different solubility and reactivity profiles.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 6-chloro-3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-5(4-10)2-3-6(9)11-7/h2-3H,1H3 |
InChI Key |
DYBRMAQYEOIJQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















